molecular formula C23H25NO3 B11399450 N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-propoxybenzamide

N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-propoxybenzamide

Cat. No.: B11399450
M. Wt: 363.4 g/mol
InChI Key: LBGUSDZNVQWLFS-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-PROPOXYBENZAMIDE is an organic compound characterized by the presence of a furan ring, a methylphenyl group, and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-PROPOXYBENZAMIDE typically involves the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This can be achieved through the reaction of furan-2-carbaldehyde with a suitable reducing agent.

    Formation of the 4-Methylphenylmethyl Intermediate: This involves the reaction of 4-methylbenzyl chloride with a base to form the corresponding benzyl alcohol, followed by oxidation to the aldehyde.

    Coupling Reaction: The furan-2-ylmethyl and 4-methylphenylmethyl intermediates are then coupled with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-PROPOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include nitric acid for nitration and halogens for halogenation.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-PROPOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-PROPOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The furan ring and benzamide moiety may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethyl derivatives: Compounds with similar furan ring structures.

    4-Methylphenylmethyl derivatives: Compounds with similar methylphenyl groups.

    Benzamide derivatives: Compounds with similar benzamide moieties.

Uniqueness

N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-PROPOXYBENZAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]-2-propoxybenzamide

InChI

InChI=1S/C23H25NO3/c1-3-14-27-22-9-5-4-8-21(22)23(25)24(17-20-7-6-15-26-20)16-19-12-10-18(2)11-13-19/h4-13,15H,3,14,16-17H2,1-2H3

InChI Key

LBGUSDZNVQWLFS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)C)CC3=CC=CO3

Origin of Product

United States

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